molecular formula C13H16N4O3S B2757139 3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine CAS No. 2380081-99-0

3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine

Cat. No.: B2757139
CAS No.: 2380081-99-0
M. Wt: 308.36
InChI Key: WAZQBWMYVCPBBX-UHFFFAOYSA-N
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Description

3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring, a pyrazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the pyrazole ring, the sulfonylation of the azetidine ring, and the coupling of these intermediates with the pyridine moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and pyridine derivatives. Reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The pyrazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dihexyl-3-piperidinecarboxamide
  • 4-(1-tert-butyl-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives

Uniqueness

3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine is unique due to its combination of a pyridine ring, a pyrazole moiety, and an azetidine ring. This structural arrangement provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-[[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-16-9-13(6-15-16)21(18,19)17-7-11(8-17)10-20-12-3-2-4-14-5-12/h2-6,9,11H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQBWMYVCPBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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